molecular formula C8H6FN3O B1331663 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 7659-07-6

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1331663
CAS No.: 7659-07-6
M. Wt: 179.15 g/mol
InChI Key: OPZGULFMUGGIAS-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine, also known as 4-Fluorophenyl-2-oxadiazolylamine or 4-FPO, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a heterocyclic amine containing a five-membered ring with two nitrogen atoms and one oxygen atom. 4-FPO is a versatile compound that can be used in a variety of reactions to synthesize a range of products. It is also used as a fluorescent dye, a catalyst, and a reagent in organic synthesis.

Scientific Research Applications

Anticancer Properties

5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine and its derivatives have been explored for their potential in anticancer therapy. Notably, novel amine derivatives of this compound have shown significant cytotoxicity against various human cancer cell lines, such as HepG2, HeLa, and Caco-2 (Vinayak, Sudha, & Lalita, 2017). Additionally, other analogues have demonstrated promising antiproliferative activity against a range of cancer cell lines, highlighting their potential as new antiproliferative agents (Ahsan et al., 2018).

Antimicrobial and Antifungal Applications

This compound has shown efficacy as an antimicrobial agent. For instance, some derivatives have displayed potent antimicrobial properties against various bacterial and fungal strains, with specific compounds showing high potency due to the presence of fluorine atoms (Parikh & Joshi, 2014). Moreover, certain 1,3,4-oxadiazole derivatives, including those with 5-(4-fluorophenyl) groups, have been identified as broad-spectrum antimicrobial agents with remarkable antioxidant properties (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).

Liquid Crystalline Properties

Research into the liquid crystalline properties of 1,3,4-oxadiazole-based compounds, including derivatives with a 5-(4-fluorophenyl) group, has been conducted. These studies have revealed interesting findings, such as the enantiotropic nematic and smectic A phases exhibited by certaincompounds (Zhu, Yao, Han, Pang, & Meng, 2009). These properties suggest potential applications in the field of liquid crystal technology.

Photochemical and Electrochemical Applications

The photochemistry of fluorinated heterocyclic compounds, including this compound, has been studied, revealing pathways leading to various fluorinated heterocycles. These studies have implications for the synthesis of targeted fluorinated structures, suggesting applications in photochemistry and materials science (Pace, Pibiri, Buscemi, Vivona, & Malpezzi, 2004). Moreover, certain derivatives have been explored for their potential in electrochromic devices, indicating their relevance in electrochemical applications (Constantin, Bejan, & Damaceanu, 2019).

Molecular Structure and Reactivity Analysis

Studies on the molecular structure, FT-IR spectra, and HOMO-LUMO investigation of related compounds have provided insights into their reactivity and stability. These studies are critical for understanding the chemical behavior of these compounds and their potential applications in various fields, such as pharmaceuticals and materials science (Dhonnar, Sadgir, Adole, & Jagdale, 2021).

Polymer Science

In the field of polymer science, new fluorinated poly(1,3,4-oxadiazole-ether-imide)s incorporating 5-(4-fluorophenyl)-1,3,4-oxadiazole have been synthesized. These polymers exhibit high thermal stability and solubility in various organic solvents, indicating potential applications in coatings and electronic materials (Hamciuc, Hamciuc, & Brumǎ, 2005) Their solubility and thermal properties make them suitable for use in high-performance materials.

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorophenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Properties

IUPAC Name

5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZGULFMUGGIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357442
Record name 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7659-07-6
Record name 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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